

# A Comprehensive Technical Guide to the Synthesis and Chemical Formulation of Triallate

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## Compound of Interest

Compound Name: *Triallate*

Cat. No.: *B1683234*

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## Introduction

**Triallate** is a selective thiocarbamate herbicide used for the pre-emergence control of wild oats and other grassy weeds in various agricultural crops. Its efficacy relies on the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible plants. This technical guide provides an in-depth overview of the chemical synthesis of **Triallate**, detailing the primary manufacturing routes and experimental protocols. Furthermore, it elaborates on the chemical formulation of **Triallate** into commercially viable products, such as emulsifiable concentrates and granular formulations, complete with quantitative data and preparation methodologies.

## Chemical Synthesis of Triallate

The chemical name for **Triallate** is S-(2,3,3-trichloroprop-2-en-1-yl) di(propan-2-yl)carbamothioate. The synthesis of **Triallate** can be achieved through several routes, with the most common industrial method involving the reaction of a diisopropylthiocarbamate salt with a trichloropropene isomer.

## Synthesis Route 1: From Diisopropylamine, Phosgene, and 2,3,3-Trichloroallyl Mercaptan

One of the primary methods for synthesizing **Triallate** involves a multi-step process starting with the formation of diisopropylcarbamoyl chloride from diisopropylamine and phosgene. This

intermediate is then reacted with 2,3,3-trichloroallyl mercaptan to yield the final product.

#### Experimental Protocol:

##### Step 1: Synthesis of Diisopropylcarbamoyl Chloride

- In a reaction vessel equipped with a stirrer, condenser, and a gas inlet, a solution of diisopropylamine in an inert solvent (e.g., toluene) is prepared.
- The solution is cooled to 0-5 °C.
- Phosgene gas is bubbled through the cooled solution at a controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.
- The reaction is monitored for completion by techniques such as gas chromatography (GC).
- Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene.
- The resulting diisopropylcarbamoyl chloride can be purified by distillation under reduced pressure.

##### Step 2: Synthesis of **Triallate**

- To a stirred solution of 2,3,3-trichloroallyl mercaptan and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., water-toluene mixture), the diisopropylcarbamoyl chloride from Step 1 is added dropwise.
- The reaction temperature is maintained at 20-30 °C.
- After the addition is complete, the mixture is stirred for several hours until the reaction is complete (monitored by GC).
- The organic layer is separated, washed with water to remove any inorganic salts, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- The solvent is removed under reduced pressure to yield crude **Triallate**.

- The final product can be further purified by vacuum distillation or recrystallization.

## Synthesis Route 2: From Diisopropylthiocarbamate and 1,1,3-Trichloropropene (Monsanto Process)

A widely used industrial method, detailed in U.S. Patent 3,330,821, involves the reaction of a salt of diisopropylthiocarbamic acid with 1,1,3-trichloropropene.

Experimental Protocol:

- Preparation of Sodium Diisopropylthiocarbamate: Diisopropylamine is reacted with carbon disulfide in the presence of sodium hydroxide to form sodium diisopropylthiocarbamate.
- Reaction with 1,1,3-Trichloropropene: The sodium diisopropylthiocarbamate is then reacted with 1,1,3-trichloropropene in a suitable solvent.
- The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
- After the reaction is complete, the sodium chloride byproduct is removed by filtration or washing with water.
- The solvent is then removed to yield **Triallate**.

## Chemical Formulation of Triallate

Technical grade **Triallate** is rarely applied directly in the field. Instead, it is formulated into products that are easier to handle, store, and apply, ensuring a uniform distribution of the active ingredient. The most common formulations are emulsifiable concentrates (EC) and granular (G) formulations.

## Emulsifiable Concentrate (EC) Formulations

EC formulations are solutions of the active ingredient in a water-immiscible solvent with the addition of emulsifiers. When diluted with water, they form a stable oil-in-water emulsion for spraying.

Table 1: Example Compositions of **Triallate** Emulsifiable Concentrate (EC) Formulations

Component	Function	Concentration Range (g/L)	Example Formulation 1 (g/L)	Example Formulation 2 (High-Load) (g/L)
Triallate (Technical, 95%)	Active Ingredient	400 - 900	526	947
Aromatic Solvent	Solvent	100 - 500	420	0
Anionic Surfactant	Emulsifier	20 - 100	38	30
Non-ionic Surfactant	Emulsifier	20 - 100	25	70

#### Experimental Protocol for EC Formulation Preparation:

- To a mixing vessel, add the required amount of the aromatic solvent (if used).
- With continuous agitation, slowly add the technical grade **Triallate** until it is completely dissolved.
- In a separate container, pre-mix the anionic and non-ionic surfactants.
- Add the surfactant mixture to the **Triallate** solution and continue to agitate until a homogeneous solution is obtained.
- The final formulation is then filtered to remove any impurities before packaging.

## Granular (G) Formulations

Granular formulations consist of the active ingredient coated onto or absorbed into inert carriers. They are typically applied directly to the soil.

Table 2: Example Composition of a **Triallate** Granular (G) Formulation

Component	Function	Concentration (% w/w)
Triallate (Technical)	Active Ingredient	10
Attapulgate Clay	Carrier	85
Binder	Formulation Aid	5

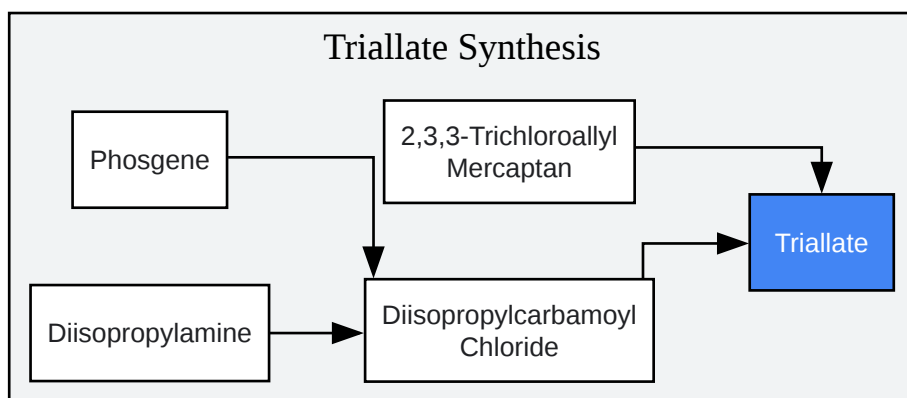
Experimental Protocol for Granular Formulation Preparation:

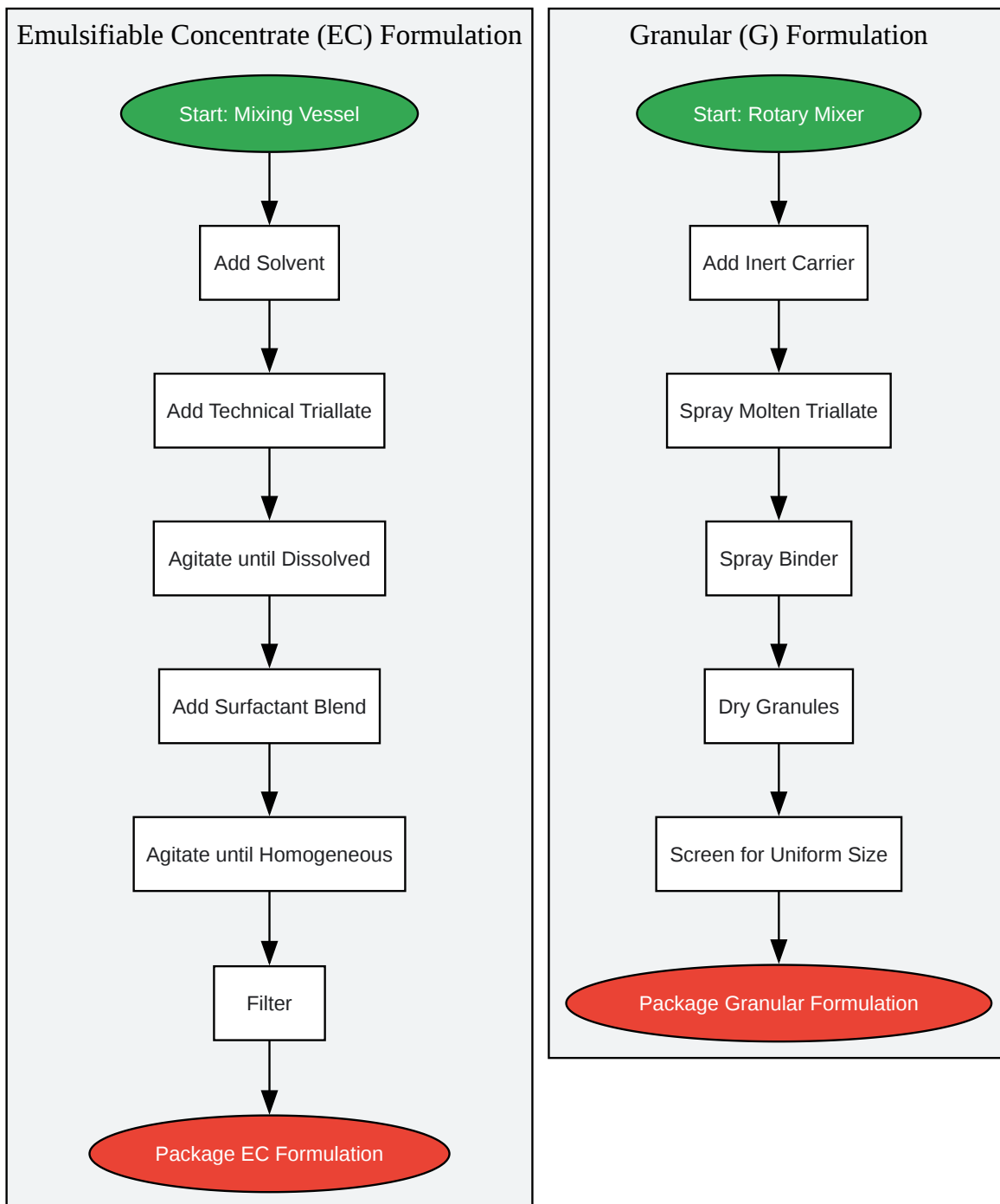
- The inert carrier (e.g., attapulgate clay granules) is placed in a rotary mixer.
- Technical grade **Triallate** is melted and then sprayed onto the tumbling granules.
- A binder solution is then sprayed onto the granules to improve the adhesion of the active ingredient.
- The coated granules are then dried to the desired moisture content.
- Finally, the granules are screened to ensure a uniform particle size.

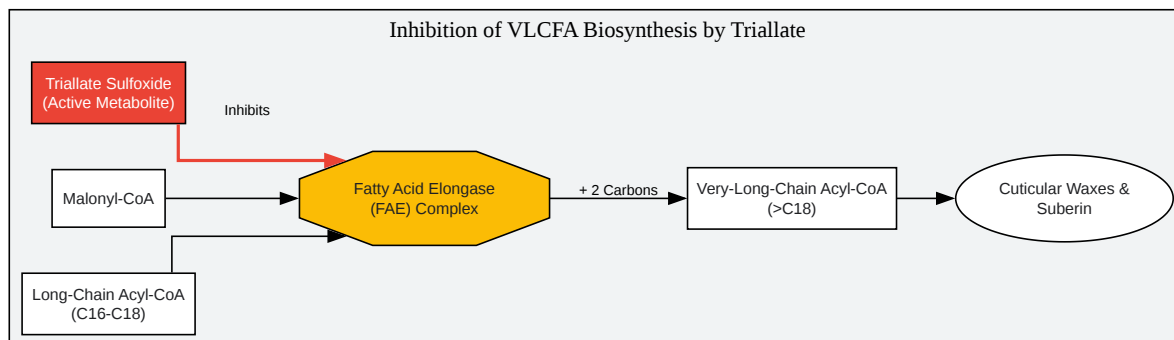
## Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

**Triallate**'s herbicidal activity stems from its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in plants.<sup>[1]</sup> VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses. The inhibition of VLCFA synthesis disrupts the formation of these protective layers, leading to seedling growth inhibition and eventual death of susceptible weeds.<sup>[1]</sup>

The key enzymes inhibited by thiocarbamate herbicides like **Triallate** are the fatty acid elongases (FAEs), which are part of a multi-enzyme complex located in the endoplasmic reticulum.







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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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